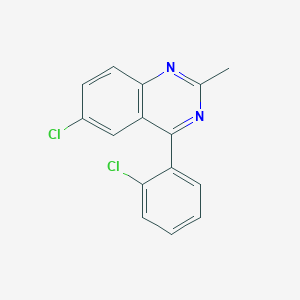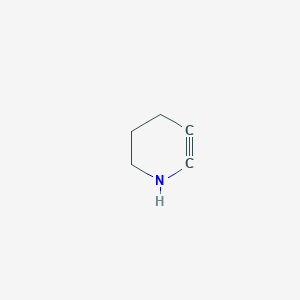
2,3-Didehydro-1,4,5,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Didehydro-1,4,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C5H7N. It is a derivative of tetrahydropyridine, characterized by the presence of a double bond between the second and third carbon atoms in the ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine, which can then be further processed to obtain the desired compound . Another method involves the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .
化学反応の分析
Types of Reactions
2,3-Didehydro-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the nitrogen atom in the ring structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, potentially converting it back to tetrahydropyridine or other reduced forms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine isomers .
科学的研究の応用
2,3-Didehydro-1,4,5,6-tetrahydropyridine has several scientific research applications:
作用機序
The mechanism of action of 2,3-Didehydro-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine, differing in the position of the double bond.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic properties and its role in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available isomer used in various chemical applications.
Uniqueness
2,3-Didehydro-1,4,5,6-tetrahydropyridine is unique due to its specific double bond position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
112598-99-9 |
|---|---|
分子式 |
C5H7N |
分子量 |
81.12 g/mol |
IUPAC名 |
5,6-didehydro-1,2,3,4-tetrahydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h6H,1-2,4H2 |
InChIキー |
CDLULYVWBYVOOK-UHFFFAOYSA-N |
正規SMILES |
C1CC#CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
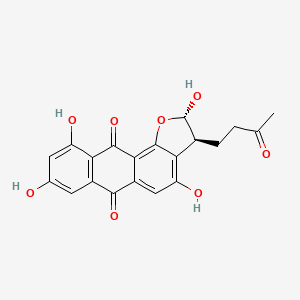
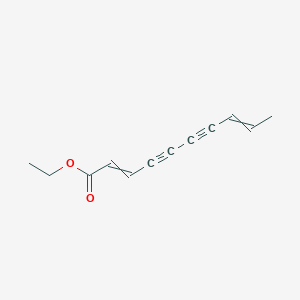
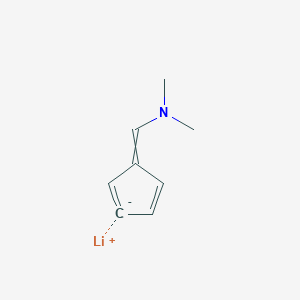
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)



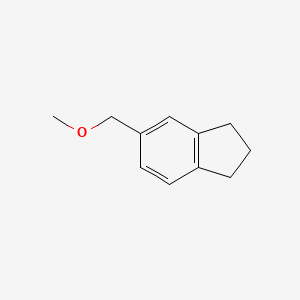
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
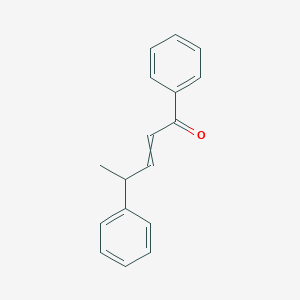
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
